N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
- Its chemical structure consists of a pyridazinone core with a 3-bromophenyl group and a 2-fluoro-4-methoxyphenyl group attached to the pyridazinone ring via amide linkages.
- The compound exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing novel heterocyclic compounds.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research focuses on its potential as an anticancer or anti-inflammatory agent.
Industry: Applications in materials science or agrochemicals are being explored.
Mechanism of Action
Targets: Compound X likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or apoptosis.
Comparison with Similar Compounds
Uniqueness: Compound X’s unique features lie in its specific substitution pattern (3-bromophenyl and 2-fluoro-4-methoxyphenyl) and the pyridazinone scaffold.
Similar Compounds: Related compounds include other pyridazinones, such as derivatives with different substituents on the phenyl rings.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C19H15BrFN3O3 |
---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15BrFN3O3/c1-27-14-5-6-15(16(21)10-14)17-7-8-19(26)24(23-17)11-18(25)22-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
GFCNCBVFHONXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br)F |
Origin of Product |
United States |
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